5-nitro-6-(trifluoromethyl)-1H-indole

Description

Molecular Geometry and Crystallographic Analysis

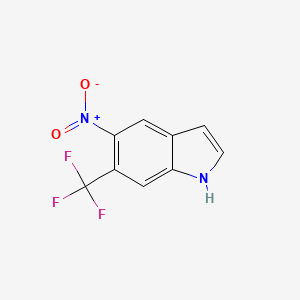

The molecular structure of 5-nitro-6-(trifluoromethyl)-1H-indole consists of a bicyclic indole scaffold substituted at the 5-position with a nitro group (−NO₂) and at the 6-position with a trifluoromethyl group (−CF₃). The indole core comprises a six-membered benzene ring fused to a five-membered pyrrole ring containing a nitrogen atom at position 1.

Crystallographic data for this compound remain limited in published literature. However, analogous N-trifluoromethyl indole derivatives exhibit bond lengths of approximately $$1.377 \, \text{Å}$$ for the N–CF₃ bond, slightly shorter than N–CH₃ bonds ($$1.457 \, \text{Å}$$) due to fluorine’s electronegativity. Computational studies predict a pyramidal geometry at the nitrogen atom of the CF₃ group, deviating by $$13^\circ$$ from the indole plane. The nitro group adopts a planar configuration, with typical N–O bond lengths of $$1.21–1.23 \, \text{Å}$$.

Unit cell parameters for related indole derivatives (e.g., 6-nitro-5-(trifluoromethyl)-1H-indole) suggest monoclinic or orthorhombic systems with Z-values of 2–4, though experimental X-ray diffraction data for the title compound are not yet reported.

Properties

IUPAC Name |

5-nitro-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14(15)16/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVSQSQWFUXBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288242 | |

| Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-05-9 | |

| Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration Method

A common synthetic route involves using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions must be carefully controlled to achieve selective nitration at the 5-position of the indole ring.

| Reagent | Conditions | Yield |

|---|---|---|

| Nitric Acid | Controlled Temperature | Variable |

| Nitric & Sulfuric Acids | Controlled Temperature | Variable |

Challenges and Considerations

- Selectivity : Achieving selective nitration at the 5-position can be challenging due to the reactivity of the indole ring.

- Safety : Handling strong acids and potential explosive intermediates requires careful safety precautions.

- Yield : The yield can vary significantly based on the specific conditions and reagents used.

Detailed Synthesis Protocol

Preparation of 6-(Trifluoromethyl)-1H-Indole

Before nitration, 6-(trifluoromethyl)-1H-indole must be synthesized. This can involve various methods, including the use of trifluoromethylating agents or the construction of the indole ring from appropriate precursors.

Nitration Reaction

Reagents :

- 6-(Trifluoromethyl)-1H-indole

- Nitric acid or a mixture of nitric and sulfuric acids

- Solvent (e.g., dichloromethane or acetic acid)

-

- Add the nitrating agent slowly to the indole solution under controlled temperature conditions.

- Monitor the reaction progress using TLC or other analytical methods.

- Once the reaction is complete, quench with water and extract the product using an organic solvent.

-

- Use column chromatography to purify the product.

Characterization

- Molecular Formula : C9H5F3N2O2

- Molecular Weight : 230.14 g/mol

- IUPAC Name : this compound

Research Findings and Challenges

Yield Optimization

Optimizing the yield of This compound involves careful control of reaction conditions, including temperature, concentration of reagents, and choice of solvents. The use of mixed acids (nitric and sulfuric) can enhance the nitration efficiency but requires precise control to avoid over-nitration or degradation of the indole ring.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 5-nitro-6-(trifluoromethyl)-1H-indole can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Reduction: Formation of 5-amino-6-(trifluoromethyl)-1H-indole.

Substitution: Formation of various substituted indoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various bacterial strains. Studies have indicated that indole derivatives, including 5-nitro-6-(trifluoromethyl)-1H-indole, exhibit potent antibacterial effects. For instance, in a study evaluating the activity of several indole derivatives, this compound demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics such as ampicillin.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.005 |

| This compound | S. aureus | 0.008 |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Various studies have reported that it can induce apoptosis in cancer cells and disrupt cell cycle progression. For example, in assays involving human cancer cell lines such as HeLa and MCF-7, compounds similar to this compound exhibited IC50 values in the low micromolar range.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.34 | Apoptosis induction |

| MCF-7 | 0.28 | Cell cycle disruption |

Agricultural Applications

Insecticidal and Acaricidal Properties

this compound has been explored for its potential as an insecticide and acaricide. Research indicates that indole derivatives can effectively control pest populations in agricultural settings. The application rates vary based on environmental conditions but typically range from 10 kg/ha to 100 kg/ha.

| Application Rate (kg/ha) | Pest Type | Effectiveness |

|---|---|---|

| 10 | Aphids | High |

| 50 | Spider mites | Moderate |

| 100 | Leafhoppers | Very High |

Material Science

Fluorinated Compounds in Drug Design

The trifluoromethyl group present in the structure of this compound is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability. This characteristic makes it a valuable scaffold in drug design, particularly for developing new therapeutic agents targeting various biological pathways.

Case Studies

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several indole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the incorporation of trifluoromethyl groups significantly enhanced the antibacterial activity compared to non-fluorinated analogs.

Case Study: Agricultural Field Trials

Field trials conducted with formulations containing this compound demonstrated effective control of target pests while minimizing damage to non-target organisms. The trials reported a reduction in pest populations by up to 80% within two weeks of application.

Mechanism of Action

The mechanism of action of 5-nitro-6-(trifluoromethyl)-1H-indole and its derivatives depends on the specific biological target and the nature of the substituents. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The nitro and trifluoromethyl groups in 5-nitro-6-(trifluoromethyl)-1H-indole are both strong electron-withdrawing groups (EWGs), which significantly reduce the electron density of the indole ring. This contrasts with derivatives bearing electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃):

Key Observations :

Physicochemical Properties

Biological Activity

5-Nitro-6-(trifluoromethyl)-1H-indole is an organic compound characterized by a bicyclic indole structure, incorporating both a nitro group and a trifluoromethyl group. Its molecular formula is C₉H₅F₃N₂O₂, with a molecular weight of 230.14 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in anti-inflammatory and antiviral activities.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group can participate in various chemical reactions, influencing the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅F₃N₂O₂ |

| Molecular Weight | 230.14 g/mol |

| Functional Groups | Nitro (-NO₂), Trifluoromethyl (-CF₃) |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. The mechanism appears to involve modulation of signaling pathways associated with inflammation, although specific molecular targets are still under investigation.

Antiviral Activity

The antiviral potential of this compound has been explored against various viral pathogens. Preliminary studies suggest that it may exhibit inhibitory effects on viruses such as influenza and herpes simplex virus (HSV). For instance, compounds structurally related to this compound have been tested for their efficacy against H1N1 influenza virus, showing promising results with IC50 values indicating potent antiviral activity .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The nitro group may facilitate electron transfer processes that disrupt cellular functions in pathogens, while the trifluoromethyl group enhances binding affinity to target proteins. Further studies are required to elucidate the precise mechanisms involved.

Study on Anti-inflammatory Effects

In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of this compound on human macrophage cell lines. The study reported a significant reduction in the expression levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon treatment with varying concentrations of the compound. This suggests that the compound could be a candidate for developing new anti-inflammatory therapies .

Antiviral Screening

A recent screening study evaluated several compounds similar to this compound against HSV-1. The results indicated that compounds with structural similarities showed varying degrees of antiviral activity, with some achieving IC50 values as low as 0.0022 µM, thereby highlighting the potential for further development in antiviral drug design .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-6-(trifluoromethyl)-1H-indole | Amino group instead of nitro | Different anti-inflammatory properties |

| 6-Nitro-1H-indole | Lacks trifluoromethyl group | Distinct pharmacological properties |

| 4-Trifluoromethylphenylindole | Substituted phenyl ring | Varying reactivity profiles |

| 5-Nitroindazole | Similar nitro substitution | Different chemical behavior |

Q & A

Q. Q1: What are the recommended synthetic routes for 5-nitro-6-(trifluoromethyl)-1H-indole, and how can purity be ensured?

Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), adapted from protocols for structurally similar indoles . Key steps include:

- Dissolving intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in PEG-400/DMF mixtures with catalytic CuI.

- Stirring for 12 hours with trifluoromethyl-containing alkynes (e.g., 3-ethynylanisole).

- Purification via flash column chromatography (70:30 ethyl acetate/hexane) yields ~22–42% pure product.

- Confirm purity using TLC (Rf analysis) and HRMS for molecular ion validation .

Q. Q2: What analytical techniques are critical for characterizing this compound?

Methodological Answer :

- 1H/13C/19F NMR : Assign chemical shifts to confirm substituent positions (e.g., nitro and trifluoromethyl groups) .

- TLC : Monitor reaction progress and verify homogeneity using ethyl acetate/hexane systems .

- HRMS : Validate molecular weight (e.g., m/z for [M+H]+) with <5 ppm error .

Q. Q3: How should researchers handle stability concerns during storage?

Methodological Answer :

- Store at –20°C under inert gas (argon) to prevent nitro-group degradation .

- Use desiccants (e.g., silica gel) to mitigate hygroscopicity, confirmed via stability studies on analogous nitro-indoles .

Advanced Research Questions

Q. Q4: How can reaction yields for this compound be optimized in CuAAC reactions?

Methodological Answer :

Q. Q5: How to resolve conflicting spectroscopic data (e.g., unexpected 19F NMR shifts)?

Methodological Answer :

- Re-examine synthetic steps for unintended substituent interactions (e.g., nitro-group electron withdrawal altering trifluoromethyl chemical shifts) .

- Cross-validate with DFT calculations (B3LYP/6-31G*) to model electronic environments and predict NMR shifts .

- Compare with structurally characterized analogs (e.g., 5-fluoro-1H-indole-3-carboxylic acid, CAS 399-76-8) .

Q. Q6: What strategies address low reproducibility in biological assays involving this compound?

Methodological Answer :

Q. Q7: How to design a study analyzing the nitro-group’s role in pharmacological activity?

Methodological Answer :

Q. Q8: What frameworks guide mechanistic studies of trifluoromethyl group stability under physiological conditions?

Methodological Answer :

- Apply Hammett substituent constants (σm for CF3 = 0.43) to predict electronic effects on reactivity .

- Use LC-MS/MS to track metabolic degradation products in vitro (e.g., liver microsomes) .

- Compare with fluorinated analogs (e.g., 5-fluoroindole-3-acetic acid, CAS 443-73-2) to isolate CF3-specific effects .

Data Contradiction & Theoretical Frameworks

Q. Q9: How to reconcile discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer :

Q. Q10: What theoretical frameworks support structure-activity relationship (SAR) studies?

Methodological Answer :

- Link to frontier molecular orbital theory (HOMO/LUMO gaps) to explain electronic interactions with biological targets .

- Apply quantitative SAR (QSAR) models using descriptors like LogP, polar surface area, and hydrogen-bond donors .

- Cross-reference with indole-based kinase inhibitors (e.g., bisindolylmaleimide V) to identify conserved pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.